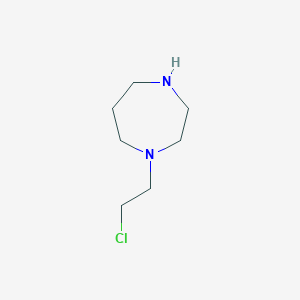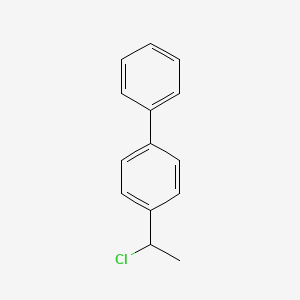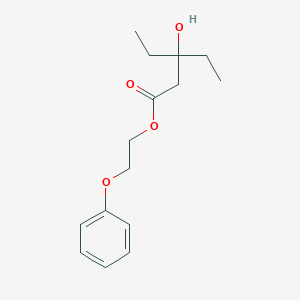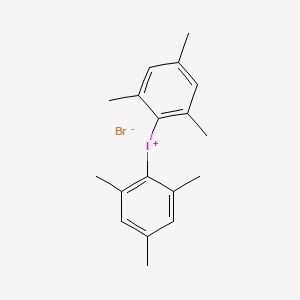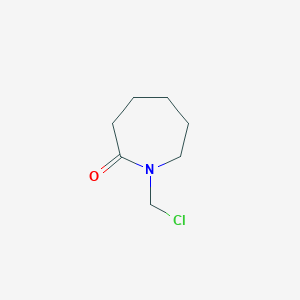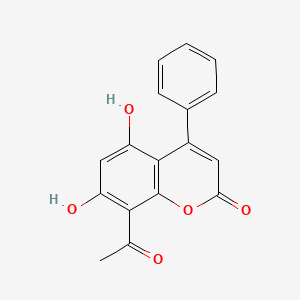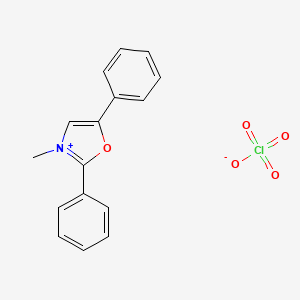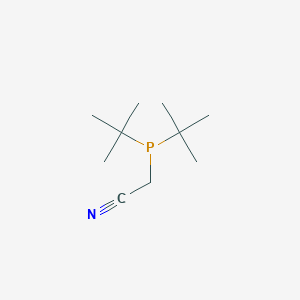
(Di-tert-butylphosphanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.
Scientific Research Applications
(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:
Di-tert-butylphosphine: A related phosphine compound with similar reactivity.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.
Uniqueness
This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Properties
CAS No. |
58309-94-7 |
|---|---|
Molecular Formula |
C10H20NP |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-ditert-butylphosphanylacetonitrile |
InChI |
InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |
InChI Key |
DLJOZUCDEKWNID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


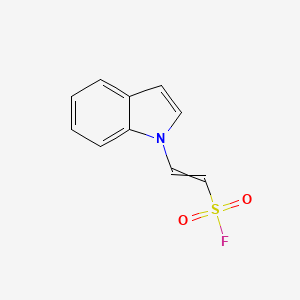
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)


![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
